molecular formula C12H10Cl2N2 B1479326 4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine CAS No. 2092818-30-7

4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine

Cat. No. B1479326
CAS RN: 2092818-30-7
M. Wt: 253.12 g/mol
InChI Key: DWXFRIDAKMUDEF-UHFFFAOYSA-N
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Description

4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine (also known as C6C2MP) is a synthetic organic compound that has a range of applications in scientific research. It is a member of the pyrimidine family, which is a type of heterocyclic aromatic compound that is composed of a six-membered ring containing two nitrogen atoms. C6C2MP is a versatile compound that can be used as a building block in a variety of chemical syntheses and as a reagent in various reactions. It has been studied for its potential to be used in medicinal chemistry and drug development.

Scientific Research Applications

Organic Peroxide Synthesis and Rearrangement

4-Chloro-6-(2-chlorobenzyl)-2-methylpyrimidine has been studied in the context of organic peroxide synthesis and rearrangement. The compound, alongside others, reacts with barium-tert-butylperoxide to yield various peroxides, which undergo radical-type rearrangement to form different products. This process highlights the compound's utility in organic synthesis, particularly in the generation and transformation of peroxide compounds (Kropf & Ball, 1976).

Anticancer Drug Intermediate

4,6-Dichloro-2-methylpyrimidine, closely related to the compound , serves as a significant intermediate in the synthesis of the synthetic anticancer drug dasatinib. Its synthesis from acetamidine hydrochloride and dimethyl malonate, followed by cyclization and chlorination, demonstrates the compound's importance in medicinal chemistry and drug development (Guo Lei-ming, 2012).

Crystal and Molecular Structure Analysis

The compound's structural analogs have been analyzed to confirm computationally predicted restricted rotation. The crystal and molecular structures of benzyl-(2-chloro-6-methylpyrimidin-4-yl)amine and its isomers have been determined, highlighting the compound's significance in structural chemistry and the understanding of molecular conformations (Odell et al., 2007).

Cytotoxic Activity of Derivatives

Derivatives of 4-thiopyrimidine, related to this compound, have been synthesized and their structures analyzed through single-crystal X-ray diffraction. The cytotoxic activity of these compounds against various human cell lines, including cancer and normal cells, has been examined, indicating their potential in cancer research and therapy (Stolarczyk et al., 2018).

properties

IUPAC Name

4-chloro-6-[(2-chlorophenyl)methyl]-2-methylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10Cl2N2/c1-8-15-10(7-12(14)16-8)6-9-4-2-3-5-11(9)13/h2-5,7H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWXFRIDAKMUDEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)Cl)CC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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